2-Acetylcoumaricacid
Description
Contextualization within the Class of Coumarins and Phenolic Acids in Phytochemistry and Medicinal Chemistry
2-Acetylcoumaric acid is structurally classified as an acetylated derivative of o-coumaric acid, which is a hydroxycinnamic acid. nih.gov Hydroxycinnamic acids are a major class of phenolic acids, which are secondary metabolites widely distributed in the plant kingdom. mdpi.com Phenolic acids are of significant interest in phytochemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov
Coumarins, another class of compounds to which 2-Acetylcoumaric acid is related, are benzopyran-2-one derivatives. researchgate.net These compounds are also prevalent in plants and are known for a wide range of pharmacological activities, such as anticoagulant, anticancer, and anti-HIV effects. researchgate.net The biological activity of coumarin (B35378) derivatives is often dependent on the type and position of substituents on the benzopyran ring. nih.gov
The acetylation of phenolic compounds, such as the addition of an acetyl group to form 2-Acetylcoumaric acid, can modulate their biological activity. Studies on other acetylated phenolics have shown that this modification can either maintain or enhance the bioactivity of the parent compound. acs.orgnih.gov For instance, the acetylation of certain phenolic compounds has been found to increase their antithrombotic activity. nih.govresearchgate.net This suggests that 2-Acetylcoumaric acid may possess unique biological properties compared to its parent compound, o-coumaric acid.
Historical Perspective on the Discovery and Initial Characterization of Acetylated Coumaric Acid Derivatives
Later, more direct methods for the synthesis of acetylated coumaric acids were developed. One such method involves the direct acetylation of coumaric acid using acetic anhydride (B1165640) and sodium acetate. mdpi.com These early synthetic efforts were primarily focused on understanding the chemical transformations and properties of these compounds rather than exploring their biological potential. The initial characterization would have likely involved determining basic physical properties and chemical reactivity, laying the groundwork for any future investigations into their utility.
Rationale for Dedicated Academic Investigation of 2-Acetylcoumaric acid
The focused study of 2-Acetylcoumaric acid is supported by several factors, including gaps in the current scientific literature, the potential for new research hypotheses in chemical biology, and its broader significance in the fields of natural product chemistry and drug discovery.
Identified Gaps in Current Literature and Mechanistic Understanding
A significant gap in the current literature is the limited amount of research focused specifically on the biological activities of 2-Acetylcoumaric acid. While there is extensive research on its parent compound, o-coumaric acid, and the broader class of coumarins, 2-Acetylcoumaric acid itself has been largely overlooked. nih.gov Studies comparing the biological effects of the different isomers of coumaric acid (ortho, meta, and para) have been conducted, but these have not typically included their acetylated derivatives. tandfonline.comnih.gov
Furthermore, the mechanistic understanding of how the acetyl group in the 2-position influences the compound's pharmacokinetic and pharmacodynamic properties is lacking. The acetylation of phenolic compounds can affect their solubility, membrane permeability, and interaction with biological targets. researchgate.net Without dedicated studies on 2-Acetylcoumaric acid, its potential advantages or disadvantages compared to other coumaric acid derivatives remain speculative.
Emerging Research Hypotheses and Unexplored Avenues in Chemical Biology
The known biological activities of related compounds form the basis for several emerging research hypotheses regarding 2-Acetylcoumaric acid. Given that o-coumaric acid has demonstrated anticarcinogenic activity in breast cancer cells, a key hypothesis is that 2-Acetylcoumaric acid may exhibit similar or enhanced anticancer properties. nih.gov The acetyl group could potentially improve cellular uptake or alter the compound's interaction with molecular targets involved in cancer progression.
Another unexplored avenue is the potential for 2-Acetylcoumaric acid to act as a modulator of inflammatory pathways. Phenolic acids are known to possess anti-inflammatory effects, and acetylation could influence this activity. mdpi.com Investigating its effects on key inflammatory mediators and signaling pathways could reveal novel therapeutic applications. Additionally, its potential as an antimicrobial or antioxidant agent, in line with the properties of other coumaric acid derivatives, warrants further investigation. researchgate.netbenthamscience.com
Significance in the Broader Fields of Natural Product Chemistry and Chemical Biology
In the broader context of natural product chemistry, the study of 2-Acetylcoumaric acid is significant for understanding structure-activity relationships. By comparing the biological activities of 2-Acetylcoumaric acid with its non-acetylated counterpart and other isomers, researchers can gain valuable insights into how specific structural modifications impact biological function. This knowledge can guide the rational design of new synthetic derivatives with improved therapeutic properties. nih.gov
In chemical biology, 2-Acetylcoumaric acid can serve as a tool to probe biological systems. Its unique chemical structure may allow it to interact with specific enzymes or receptors, making it a useful molecular probe for studying cellular processes. The development of synthetic routes to 2-Acetylcoumaric acid and its derivatives also contributes to the toolkit of synthetic chemists, enabling the creation of diverse molecular libraries for high-throughput screening and drug discovery. nih.govnih.gov
Chemical and Physical Properties of 2-Acetylcoumaric Acid
| Property | Value |
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.19 g/mol |
| Melting Point | 153-157 °C (as 2-Acetoxycinnamic acid) |
| Boiling Point (Predicted) | 367.5±25.0 °C |
| Density (Predicted) | 1.267±0.06 g/cm³ |
| XLogP3-AA | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Data sourced from PubChem and other chemical databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(E)-3-(2-acetyl-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)10-6-9(13)4-2-8(10)3-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-3+ |
InChI Key |
QFOIHTLFHQPTEQ-HWKANZROSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=CC(=C1)O)/C=C/C(=O)O |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)C=CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Modifications of 2 Acetylcoumaricacid
Retrosynthetic Analysis and Methodologies for De Novo Synthesis
The de novo synthesis of 2-Acetylcoumaric acid, identified by the IUPAC name (E)-3-(2-acetyl-4-hydroxyphenyl)prop-2-enoic acid, involves strategic bond disconnections to identify plausible starting materials. nih.gov A primary retrosynthetic route involves disconnecting the acrylic acid side chain, suggesting a precursor like 2-acetyl-4-hydroxybenzaldehyde. This intermediate could then undergo reactions such as the Knoevenagel or Perkin condensation to construct the C=C double bond and introduce the carboxylic acid moiety. researchgate.net An alternative approach targets the acetyl group, pointing towards the regioselective acylation of a p-coumaric acid scaffold. This latter strategy hinges on controlling the position of acetylation on the phenolic ring.
Strategies for Regioselective Acetylation of Coumaric Acid Scaffolds
Achieving regioselective acetylation on a coumaric acid framework—placing the acetyl group specifically at the C-2 position ortho to the hydroxyl group—is a significant synthetic challenge. The inherent directing effects of the hydroxyl (ortho, para-directing) and acrylate (B77674) (meta-directing) substituents can lead to a mixture of products in standard electrophilic acylations. Advanced strategies are therefore required to ensure selectivity.
One of the primary methods to achieve this is the Fries rearrangement . This reaction involves heating an O-acylated phenol (B47542) (like 4-acetoxycinnamic acid) with a Lewis acid catalyst to induce the migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring, preferentially at the ortho and para positions. By protecting the carboxylic acid group and carefully selecting the Lewis acid and reaction temperature, the formation of the ortho-acetylated product can be favored.
Enzymatic acylation presents a highly selective and green alternative. mdpi.comresearchgate.net Lipases, for instance, can catalyze acylation with high regioselectivity under mild conditions, often targeting specific hydroxyl groups in polyhydroxylated molecules. mdpi.com While more commonly applied to flavonoids and glycosides, the principles can be extended to phenolic acids like coumaric acid. mdpi.comresearchgate.net
Below is a table summarizing potential strategies for regioselective acetylation:
| Method | Reagents/Catalyst | Key Principle | Potential Outcome |
| Fries Rearrangement | Lewis Acids (e.g., AlCl₃, TiCl₄) | Intramolecular migration of an acyl group from a phenolic ester to the aromatic ring. | Formation of ortho- and para-hydroxyaryl ketones. Selectivity can be tuned by reaction conditions. |
| Directed Ortho Metalation (DoM) | Strong Base (e.g., n-BuLi), Directing Group | A directing group (often a protected hydroxyl) guides deprotonation at the ortho position, followed by quenching with an acetylating agent. | High regioselectivity for the ortho position. |
| Enzymatic Acetylation | Lipase, Acyl Donor (e.g., Vinyl Acetate) | Enzyme's active site provides spatial control, leading to highly specific acylation. mdpi.com | High conversion and regioselectivity under mild, environmentally friendly conditions. mdpi.com |
Utilization of Modern Coupling and Activation Reagents in Organic Synthesis
The construction of the coumaric acid backbone itself can be achieved using various modern synthetic methods. If the synthesis proceeds through a 2-acetyl-4-hydroxybenzaldehyde intermediate, the subsequent formation of the acrylate side chain is crucial.
The Knoevenagel condensation , a classic method, involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine. Subsequent decarboxylation yields the cinnamic acid derivative. researchgate.net
More contemporary approaches include palladium-catalyzed cross-coupling reactions. The Heck reaction , for example, can couple an aryl halide (e.g., 2-acetyl-4-hydroxy-iodobenzene) with an acrylic acid ester, followed by hydrolysis to yield the desired product. This method offers high efficiency and stereoselectivity for the (E)-isomer.
Activation of the carboxylic acid is a key step in many derivatization processes. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the carboxylic acid into a more reactive acyl chloride, facilitating subsequent reactions like amidation. researchgate.netresearchgate.net
| Reaction Type | Key Reagents | Application in Synthesis | Reference |
| Knoevenagel Condensation | Malonic acid, Base (e.g., Pyridine) | Forms the C=C bond of the acrylate side chain from a benzaldehyde (B42025) precursor. | researchgate.net |
| Perkin Reaction | Acetic Anhydride (B1165640), Sodium Acetate | Another classic method to synthesize cinnamic acids from aromatic aldehydes. | |
| Heck Reaction | Pd Catalyst, Acrylic Acid Ester, Base | Couples an aryl halide with an alkene to form the cinnamic scaffold. | |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Activates the carboxylic acid for amide synthesis. | researchgate.netresearchgate.net |
Optimization of Reaction Conditions for Yield and Purity in Chemical Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of 2-Acetylcoumaric acid, thereby minimizing laborious purification steps. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst loading, and reaction time. For instance, in a Fries rearrangement, solvent polarity and temperature can significantly influence the ratio of ortho to para isomers.
Purification is typically achieved through techniques such as recrystallization, which selects for the desired product based on solubility differences, or column chromatography on silica (B1680970) gel, which separates compounds based on their polarity. oup.com The progress of reactions and the purity of the final product are monitored using methods like Thin-Layer Chromatography (TLC) and confirmed through structural characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net
Directed Chemical Derivatization and Analogue Synthesis
Chemical derivatization of the 2-Acetylcoumaric acid scaffold is crucial for exploring its chemical space and for conducting structure-activity relationship (SAR) studies. pjmhsonline.com Modifications typically target the carboxylic acid, the phenolic hydroxyl group, or the aromatic ring.
Synthesis of Ester and Amide Analogues for Structure-Activity Relationship (SAR) Investigations
The carboxylic acid group of 2-Acetylcoumaric acid is a prime target for derivatization to generate ester and amide analogues. Such modifications are frequently employed in medicinal chemistry to alter physicochemical properties like lipophilicity, which can influence a molecule's biological activity. researchgate.netnih.gov
Esterification is generally achieved via Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). researchgate.net A wide range of alcohols, from simple alkyl chains to more complex structures, can be used to generate a library of ester derivatives. nih.gov
Amide synthesis typically requires activation of the carboxylic acid. The most common method involves converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride. researchgate.net This highly reactive intermediate is then treated with a primary or secondary amine to form the corresponding amide. This two-step process is efficient for coupling with various aminophenols and other substituted amines. researchgate.net
| Derivative Type | General Synthesis Method | Reagents | Purpose | Reference |
| Esters | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Modulate lipophilicity and steric bulk; SAR studies. | researchgate.netnih.gov |
| Amides | Acyl Chloride Formation & Coupling | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Introduce hydrogen bond donors/acceptors; SAR studies. | researchgate.netresearchgate.net |
Introduction of Diverse Substituents via Electrophilic and Nucleophilic Aromatic Substitution
Further diversification of the 2-Acetylcoumaric acid structure can be achieved by introducing new substituents onto the aromatic ring. The nature and position of these new groups are dictated by the directing effects of the existing substituents. The ring is activated by the powerful ortho, para-directing hydroxyl group and deactivated by the meta-directing acetyl and acrylate groups.
Electrophilic Aromatic Substitution (EAS) reactions like nitration, halogenation, or sulfonation would be directed to the positions that are activated by the hydroxyl group and not sterically hindered. The most likely position for substitution on the 2-Acetylcoumaric acid ring is C-3 (ortho to the acetyl group and meta to the hydroxyl group), as the other ortho position (C-6) is less accessible.
Nitration : Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C-3 position.
Halogenation : Reactions with Br₂ in the presence of a Lewis acid could introduce a bromine atom at the C-3 position.
Nucleophilic Aromatic Substitution (NAS) is generally not feasible on this electron-rich phenolic ring, as it requires the presence of strong electron-withdrawing groups and a good leaving group, which are absent in the parent structure.
Stereoselective Synthesis of Chiral Derivatives for Enantiomeric Studies
Currently, there is a notable absence of published research on the stereoselective synthesis of chiral derivatives of 2-acetylcoumaric acid for enantiomeric studies. The inherent structure of 2-acetylcoumaric acid does not possess a stereocenter. However, chiral derivatives could potentially be synthesized through modification of the coumaric acid backbone or the acetyl group.
Hypothetically, stereocenters could be introduced by several means, such as the asymmetric reduction of the ketone in the acetyl group to a chiral alcohol. This could be achieved using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) or through enzymatic reductions, which are known for their high enantioselectivity. Another approach could involve the asymmetric addition of a nucleophile to the ketone.
Furthermore, if the coumarin (B35378) ring were to be modified, for instance, through asymmetric hydrogenation of the double bond, chiral dihydrocoumarin (B191007) derivatives could be obtained. The field of asymmetric organocatalysis has shown significant promise in the enantioselective synthesis of various heterocyclic compounds, including coumarins, and could be a fruitful area of exploration for creating chiral 2-acetylcoumaric acid derivatives.
Once synthesized, the separation and analysis of these enantiomers would be crucial. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) would be instrumental in resolving the enantiomeric pairs. The characterization and study of such chiral derivatives could offer insights into their potential stereospecific interactions in biological systems.
Multi-Gram Scale-Up Considerations for Research Applications
For many research applications, the availability of multi-gram quantities of a compound is essential. The scale-up of the synthesis of 2-acetylcoumaric acid would require careful consideration of reaction conditions, safety, and efficiency.
A plausible and efficient laboratory-scale synthesis of 2-acetylcoumaric acid is the Knoevenagel condensation of salicylaldehyde (B1680747) with ethyl acetoacetate, followed by hydrolysis of the resulting ester. A similar procedure has been successfully demonstrated for the synthesis of 3-acetylcoumarin.
For a multi-gram scale-up of this process, several factors would need to be optimized:
Reaction Concentration: Increasing the concentration of reactants can improve throughput. However, this must be balanced with potential issues related to heat transfer and mixing.
Temperature Control: The condensation reaction is often exothermic. Efficient heat removal is critical on a larger scale to prevent side reactions and ensure product quality. The use of jacketed reactors with precise temperature control would be necessary.
Reagent Addition: The rate of addition of reagents, particularly the base catalyst (e.g., piperidine), may need to be controlled to manage the reaction exotherm.
Work-up and Purification: On a larger scale, extraction and filtration processes need to be efficient. Crystallization is often the preferred method for purification at scale, as it can be more cost-effective and scalable than chromatography. Solvent selection and cooling profiles would be key parameters to optimize for high yield and purity.
The following table outlines key parameters for a potential scale-up of a Knoevenagel condensation for 2-acetylcoumaric acid synthesis.
| Parameter | Laboratory Scale (grams) | Multi-Gram Scale Considerations |
| Reactants | Salicylaldehyde, Ethyl acetoacetate | Ensure high purity of starting materials. |
| Catalyst | Piperidine or other amine bases | Optimize catalyst loading for efficiency and cost. |
| Solvent | Ethanol (B145695) | Consider solvent recovery and recycling. |
| Temperature | Reflux | Precise temperature control with a jacketed reactor. |
| Work-up | Acidification, Extraction | Efficient phase separation, potential for continuous extraction. |
| Purification | Column Chromatography | Develop a robust crystallization method. |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of 2-acetylcoumaric acid, several greener approaches can be considered, drawing inspiration from the synthesis of other coumarin derivatives.
Alternative Solvents: Replacing traditional organic solvents like ethanol with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents could significantly improve the green credentials of the synthesis.
Catalyst Selection: The use of solid acid or base catalysts can simplify purification, as the catalyst can be easily removed by filtration and potentially reused. This avoids the need for aqueous work-ups to remove soluble catalysts.
Energy Efficiency: Employing energy-efficient methods such as microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: The Knoevenagel condensation itself is a relatively atom-economical reaction. Further improvements could focus on minimizing waste generated during work-up and purification.
The table below compares a conventional approach to potential greener alternatives for the synthesis of coumarin derivatives, which could be adapted for 2-acetylcoumaric acid.
| Aspect | Conventional Method | Greener Alternative |
| Solvent | Volatile organic solvents (e.g., ethanol, toluene) | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions. |
| Catalyst | Homogeneous bases (e.g., piperidine) | Heterogeneous catalysts (e.g., solid acids/bases), biocatalysts. |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasound. |
| Purification | Solvent-intensive extraction and chromatography | Crystallization from green solvents, reduced waste generation. |
By focusing on these areas, the synthesis of 2-acetylcoumaric acid can be made more efficient, scalable, and environmentally friendly for research and potentially broader applications.
Molecular and Cellular Mechanisms of Action of 2 Acetylcoumaricacid
Investigation of Enzyme Modulation and Kinetic Profiles in vitro
A crucial first step in understanding the pharmacological potential of any compound is to assess its interaction with key enzymes. Such studies provide foundational knowledge of a compound's mechanism of action, potency, and specificity.
Inhibition and Activation of Key Metabolic Enzymes (e.g., kinases, reductases, hydrolases)
The effect of 2-acetylcoumaric acid on a panel of key metabolic enzymes, including kinases, reductases, and hydrolases, would need to be systematically evaluated. Kinases are critical for cell signaling, reductases are involved in various metabolic pathways, and hydrolases play essential roles in the breakdown of biological molecules. Determining whether 2-acetylcoumaric acid acts as an inhibitor or an activator of these enzymes would provide initial insights into its potential biological effects. For related coumarin (B35378) compounds, both inhibitory and activating effects on various enzymes have been reported, highlighting the importance of specific investigation for each derivative.
Elucidation of Binding Modes and Allosteric Regulation Mechanisms
Understanding how a compound interacts with an enzyme is fundamental. The binding mode of an inhibitor can be competitive, where it binds to the active site and competes with the substrate, or non-competitive, where it binds to a different site. Uncompetitive inhibition, where the inhibitor binds only to the enzyme-substrate complex, is another possibility. Furthermore, the potential for allosteric regulation, where binding to a site other than the active site induces a conformational change that alters enzyme activity, is a key area of investigation. wikipedia.orgmicrobenotes.com Elucidating these mechanisms for 2-acetylcoumaric acid would require detailed kinetic studies and potentially structural biology techniques like X-ray crystallography or NMR spectroscopy.
Kinetic Characterization: Determination of Inhibition Constants (Ki) and IC50 Values in Biochemical Assays
To quantify the potency of an enzyme inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. biorxiv.orgnih.gov The Ki, on the other hand, is a thermodynamic measure of the binding affinity between the inhibitor and the enzyme and is independent of substrate concentration. nih.gov Establishing these values for 2-acetylcoumaric acid against a range of enzymes would be critical for comparing its potency to other compounds and for guiding further research.
Table 1: Hypothetical Kinetic Data for 2-Acetylcoumaric Acid Against Selected Enzymes
| Enzyme Target | Inhibition Type | IC50 (µM) | Ki (µM) |
| Kinase X | Competitive | Data not available | Data not available |
| Reductase Y | Non-competitive | Data not available | Data not available |
| Hydrolase Z | Uncompetitive | Data not available | Data not available |
This table is for illustrative purposes only, as no specific experimental data for 2-acetylcoumaric acid is currently available.
Signaling Pathway Perturbations in in vitro Cellular Models
Beyond direct enzyme interactions, it is vital to understand how a compound affects the complex signaling networks within cells. In vitro cellular models provide a valuable tool for these investigations.
Modulation of Oxidative Stress Response Pathways (e.g., Nrf2, NF-κB) in Cell Lines
The nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways are central regulators of the cellular response to oxidative stress and inflammation. nih.govnih.govmdpi.com The Nrf2 pathway is a primary defense mechanism against oxidative damage, while the NF-κB pathway is a key player in the inflammatory response. nih.govnih.govmdpi.com Many natural compounds, including some coumarins, have been shown to modulate these pathways. Investigating whether 2-acetylcoumaric acid can activate the Nrf2 pathway, leading to the expression of antioxidant genes, or inhibit the NF-κB pathway, thereby reducing inflammation, would be a critical area of research.
Regulation of Inflammatory Mediators and Cytokine Expression in Cultured Cells
Inflammation is characterized by the production of various mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.govnih.gov The ability of a compound to suppress the expression and release of these cytokines is a key indicator of its anti-inflammatory potential. Studies using cultured cells, such as macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS), would be necessary to determine the effect of 2-acetylcoumaric acid on the production of these inflammatory mediators. mdpi.comnih.gov
Table 2: Potential Effects of 2-Acetylcoumaric Acid on Cellular Signaling Pathways
| Pathway/Mediator | Cell Line | Effect |
| Nrf2 Activation | e.g., HepG2 | Data not available |
| NF-κB Inhibition | e.g., RAW 264.7 | Data not available |
| TNF-α Expression | e.g., RAW 264.7 | Data not available |
| IL-6 Expression | e.g., RAW 264.7 | Data not available |
This table illustrates the types of studies required, as no specific data for 2-acetylcoumaric acid is currently available.
Impact on Cell Cycle Progression and Apoptosis in Specific Cell Lines
While direct studies on 2-Acetylcoumaric acid are limited, extensive research on its parent compound, p-coumaric acid, provides significant insights into its probable effects on cancer cell lines. Research has shown that p-coumaric acid can inhibit the proliferation of various tumor cells by inducing cell cycle arrest and apoptosis. bohrium.com
The specific phase of cell cycle arrest can vary depending on the cell line. For instance, in human melanoma A375 cells, p-coumaric acid treatment leads to an arrest in the S phase, which is associated with the downregulation of Cyclin A and cyclin-dependent kinase 2 (CDK2). bohrium.com In contrast, it arrests murine melanoma B16 cells in the G0/G1 phase by downregulating Cyclin E and CDK2. bohrium.com In the human colon cancer cell line CaCo-2, p-coumaric acid treatment results in cell cycle arrest at the G2/M phase. mdpi.com
The induction of apoptosis by p-coumaric acid involves the mitochondrial pathway. Studies on human colon cancer cell lines (HCT-15 and HT-29) and melanoma cells (A375 and B16) have demonstrated that the compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. bohrium.comnih.gov This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm. nih.gov The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. bohrium.com
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Targets | Reference |
|---|---|---|---|---|
| A375 | Human Melanoma | S Phase Arrest | Cyclin A, CDK2 (Downregulated) | bohrium.com |
| B16 | Murine Melanoma | G0/G1 Phase Arrest | Cyclin E, CDK2 (Downregulated) | bohrium.com |
| HT-29 | Human Colon Cancer | G2/M Phase Arrest | Bax (Upregulated), Bcl-2 (Downregulated) | nih.gov |
| HCT-15 | Human Colon Cancer | Apoptosis Induction | Bax (Upregulated), Bcl-2 (Downregulated) | nih.gov |
| CaCo-2 | Human Colon Cancer | G2/M Phase Arrest | CDKN1A (Upregulated) | mdpi.com |
Interference with Microbial Virulence Factors and Biofilm Formation Mechanisms in vitro
2-Acetylcoumaric acid and its related compounds have demonstrated significant potential in combating microbial pathogenicity, not by direct bactericidal action, but by interfering with key virulence mechanisms such as quorum sensing (QS) and biofilm formation.
Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, regulating virulence factor production and biofilm development. nih.gov The parent compound, p-coumaric acid, has been identified as a potent QS inhibitor. nih.govresearchgate.net It can fully inhibit the QS responses in bacteria like Chromobacterium violaceum and Pseudomonas chlororaphis without affecting cell viability. nih.gov This suggests that the compound acts as a QS antagonist, likely by competing with signaling molecules for binding to their cognate receptors, thereby down-regulating the expression of virulence genes. nih.gov
Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers high resistance to antibiotics and host immune responses. mdpi.com Coumarin derivatives have shown promising anti-biofilm activity against clinically relevant pathogens like Staphylococcus aureus. nih.gov These compounds can inhibit biofilm formation at concentrations that have a low antibacterial effect, indicating a specific anti-biofilm mechanism. nih.gov Atomic force microscopy has revealed that effective coumarin derivatives disrupt and degrade the biofilm structure, causing cellular collapse, blebbing, and lysis of the embedded bacteria. nih.gov The mechanism likely involves the disruption of the extracellular polymeric substance (EPS) matrix and interference with cell adhesion. frontiersin.org
| Compound Class | Target Organism | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| p-Coumaric Acid | Chromobacterium violaceum, Pseudomonas chlororaphis | Quorum Sensing Inhibition (Antagonist) | Inhibition of QS-regulated pigment production | nih.gov |
| Coumarin Derivatives | Staphylococcus aureus | Biofilm Inhibition & Disruption | Degradation of biofilm matrix, cellular collapse | nih.gov |
| p-Coumaric Acid | General Bacteria | Quorum Sensing Inhibition | Reduced production of virulence factors | researchgate.net |
| Acetic Acid | Pseudomonas aeruginosa, Staphylococcus aureus | Biofilm Eradication | Complete eradication of mature biofilms | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
Correlating Structural Features with Specific Biological Activities at the Molecular Level
The biological activity of 2-Acetylcoumaric acid is intrinsically linked to its three primary structural components: the coumarin scaffold, the acetyl group, and the carboxylic acid moiety.
Coumarin Scaffold: The bicyclic coumarin (benzopyran-2-one) ring is a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities. researchgate.net This aromatic structure allows it to interact with various biological targets through mechanisms like intercalation with DNA or binding to enzyme active sites. The specific substitutions on this core structure are critical in defining its activity. For example, substitutions on the phenyl ring of coumarin-chalcone hybrids have been shown to markedly influence their inhibitory activity and selectivity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov
Carboxylic Acid Group: The presence of a carboxylic acid group generally increases the polarity of a molecule, which can influence its pharmacokinetic properties. youtube.com While increased polarity can sometimes hinder cell membrane penetration, this functional group is crucial for forming specific interactions, such as hydrogen bonds, with target receptors. In some contexts, introducing a carboxylic acid group can reduce a compound's toxicity compared to its parent molecule. youtube.com Furthermore, the acidity of this group means it is predominantly ionized at physiological pH, a factor that can be exploited in drug design, for instance, through esterification to create more lipophilic prodrugs that can more easily cross cell membranes. mdpi.com
Acetyl Group: The position and nature of substituents like the acetyl group are critical determinants of activity. In the case of 3-acetyl coumarin, the acetyl group serves as a key synthetic handle for creating more complex derivatives, such as coumarin-chalcone hybrids. nih.gov The electrophilic nature of the acetyl carbonyl carbon and the ability of its oxygen to act as a hydrogen bond acceptor can be vital for specific interactions with biological targets.
Rational Design of Enhanced Bioactive Analogues based on Mechanistic Insights
Insights from SAR and SMR studies provide a clear roadmap for the rational design of 2-Acetylcoumaric acid analogues with enhanced bioactivity. The goal is to systematically modify the structure to optimize interactions with molecular targets and improve pharmacological properties.
One primary strategy involves the modification of the carboxylic acid group. As mechanistic studies on p-coumaric acid have shown, esterification of this group to create more lipophilic and neutral analogues leads to a significant gain in cytotoxic and antiproliferative activity against cancer cells. mdpi.com This is attributed to better penetration of the cell membrane. Once inside the cell, cellular esterases can hydrolyze the ester, releasing the active acidic form. Therefore, a rational design approach would involve synthesizing a series of alkyl and aryl esters of 2-Acetylcoumaric acid to modulate lipophilicity and potentially enhance cellular uptake and antitumor efficacy.
A second approach would focus on modifying the acetyl group. This could involve replacing it with other acyl groups of varying chain lengths and branching to probe the steric requirements of a target's binding pocket. Alternatively, converting the ketone to other functional groups (e.g., oximes, hydrazones) could introduce new hydrogen bonding capabilities and alter the electronic profile of the molecule, potentially leading to novel or improved biological activities. This strategy is based on the principle that even minor structural changes can lead to significant differences in biological effect, as seen in the design of semisynthetic p-coumaric acid derivatives as dual enzyme inhibitors. researchgate.net
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
QSAR modeling is a computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel analogues and providing insights into the mechanisms of action.
For coumaric acid derivatives, QSAR studies have been successfully applied to model their antimicrobial activity. researchgate.net These models have demonstrated that the biological activity is governed by a combination of electronic and topological parameters. researchgate.netscilit.com By calculating various molecular descriptors for a set of related compounds and correlating them with their measured biological activity, a predictive model can be generated.
For instance, a QSAR study on p-coumaric acid derivatives identified several key descriptors that correlate with antibacterial and antifungal activity. These findings allow researchers to predict which structural modifications are likely to enhance antimicrobial potency. Applying this methodology to 2-Acetylcoumaric acid would involve synthesizing a library of derivatives and measuring their activity (e.g., anti-biofilm, cytotoxic). A subsequent QSAR analysis could then identify the key structural features driving that activity, guiding the design of more potent compounds and helping to elucidate the underlying mechanism of action.
| Descriptor Type | Specific Descriptor | Symbol | Correlated Biological Activity | Reference |
|---|---|---|---|---|
| Electronic | Electronic Energy | Ee | Antibacterial, Antifungal | |
| Topological | First Order Molecular Connectivity Index | ¹χ | Antibacterial, Antifungal | |
| Topological | Wiener Index | W | Antibacterial, Antifungal | |
| Thermodynamic | Dipole Moment | μ | Anticancer (CDK Inhibition) | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of 2 Acetylcoumaricacid and Its Metabolites in Vitro
High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. Its application in metabolomics allows for the identification and quantification of a wide range of small molecules within complex biological samples. nih.gov
Tandem Mass Spectrometry (MS/MS) is instrumental in determining the structure of molecules by fragmenting selected precursor ions and analyzing the resulting product ions. This technique is critical for identifying in vitro biotransformation products of 2-Acetylcoumaricacid, such as hydroxylated, deacetylated, or conjugated derivatives. By analyzing the characteristic fragmentation patterns, researchers can deduce structural features and confirm the identity of metabolites. researchgate.netuab.eduumb.edu
For instance, if this compound undergoes deacetylation, MS/MS would reveal a loss of the acetyl moiety (43 Da) from the parent ion. Conversely, hydroxylation would result in a mass increase of 16 Da. The fragmentation of the coumaric acid core itself can yield characteristic ions related to the cinnamic acid structure or the coumarin (B35378) ring system, providing further corroboration of structural assignments. uab.edu
Table 4.1.1: Hypothetical HRMS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 207.05 (e.g., [M+H]⁺) | 164.04 | 43.01 | Loss of acetyl group |
| 207.05 | 179.03 | 28.02 | Loss of CO₂ |
| 207.05 | 149.04 | 58.01 | Cleavage of side chain |
| 207.05 | 119.02 | 88.03 | Ring fragmentation |
Note: The exact m/z values and fragmentation pathways would depend on the specific structure of this compound and experimental conditions.
The analysis of this compound and its metabolites in complex biological matrices, such as cell lysates or enzyme reaction mixtures, typically involves coupling HRMS with liquid chromatography (LC-HRMS). This hyphenated technique allows for the separation of components prior to mass analysis, mitigating matrix effects and improving the confidence of identification. nih.govnih.gov
In in vitro biotransformation studies, LC-HRMS can detect and quantify this compound and its metabolites by comparing retention times and accurate mass-to-charge (m/z) ratios against known standards or predicted masses. The high mass accuracy of HRMS allows for the differentiation of isobaric compounds and the confident assignment of elemental formulas. umb.eduutmb.edu Studies investigating the metabolism of related phenolic compounds have successfully identified numerous metabolites in various biological matrices using LC-HRMS/MS. nih.gov
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, various NMR techniques are employed to confirm its structure and investigate its behavior.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for complete structural assignment. libretexts.org
COSY spectra reveal proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons and thus establishing proton connectivity within the molecule.
HMQC spectra correlate protons directly bonded to carbons (¹H-¹³C direct correlations), linking proton signals to their attached carbon atoms.
Applying these techniques to this compound would allow for the unambiguous assignment of all proton and carbon signals, confirming the presence and stereochemistry of the acetyl group, the carboxylic acid functionality, and the aromatic/alkene portions of the coumaric acid backbone. japsonline.compacific.edu
Table 4.2.1: Hypothetical 2D NMR Correlations for this compound
| Nucleus 1 | Nucleus 2 | Correlation Type | Chemical Shift (ppm) ¹H | Chemical Shift (ppm) ¹³C | Proposed Assignment |
| H | H | COSY | 7.5 (Ar-H) | 7.7 (Ar-H) | Vicinal aromatic protons |
| H | C | HMQC | 2.3 (CH₃) | 20.5 (CH₃) | Acetyl methyl group |
| H | C | HMQC | 7.5 (Ar-H) | 125.0 (Ar-C) | Aromatic proton-carbon |
| H (CH₃) | C | HMBC | 2.3 (CH₃) | 170.0 (C=O) | Acetyl methyl to carbonyl |
| H (Ar) | C | HMBC | 7.5 (Ar-H) | 150.0 (C-OH/O-Ac) | Aromatic proton to substituted carbon |
| H (Ar) | C | HMBC | 7.5 (Ar-H) | 115.0 (Ar-C=C) | Aromatic proton to vinyl carbon |
Note: These are illustrative values; actual chemical shifts and assignments would be determined experimentally.
Diffusion-Ordered Spectroscopy (DOSY) is a variant of NMR that separates signals based on the translational diffusion coefficients of molecules in solution. Since diffusion coefficients are inversely related to molecular size and shape, DOSY is effective for analyzing mixtures, determining apparent molecular weights, and studying non-covalent interactions. apm.ac.cnacdlabs.comresearchgate.netrsc.org
In the context of in vitro studies, DOSY can be applied to this compound to assess its aggregation state or to investigate its binding interactions with biomolecules (e.g., enzymes, proteins) or other small molecules. By observing changes in the diffusion coefficient of this compound upon addition of another component, insights into the formation of complexes or changes in its hydrodynamic radius can be gained. rsc.org
Table 4.2.2: Hypothetical DOSY Data for this compound and a Potential Binder
| Compound / Species | Chemical Shift (ppm) | Diffusion Coefficient (D) (10⁻¹⁰ m²/s) | Apparent Molecular Size |
| This compound | 2.3 (CH₃), 7.5 (Ar-H) | 4.5 | Small |
| Potential Binder | Varied | 3.0 | Medium |
| Complex (if formed) | Varied | 2.5 | Large |
Note: Diffusion coefficients are highly dependent on solvent, temperature, and concentration.
Solid-state NMR (ssNMR) is employed when samples are not amenable to solution-state NMR, such as in amorphous forms, crystalline solids, or supramolecular assemblies. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden spectral lines in solids, thereby improving resolution. solidstatenmr.org.ukucl.ac.ukfun-mooc.fr
If this compound exists in different crystalline polymorphs or forms specific supramolecular structures, solid-state NMR can provide unique information about these solid-state properties. ¹³C MAS NMR, for example, can reveal distinct spectral patterns for different crystal forms, indicating variations in molecular packing, hydrogen bonding, or conformation. nih.govresearchgate.net This is particularly useful for characterizing the solid-state behavior of drug candidates or active pharmaceutical ingredients.
Table 4.2.3: Hypothetical ¹³C MAS NMR Chemical Shifts for this compound Polymorphs
| Carbon Type | Chemical Shift (ppm) Polymorph A | Chemical Shift (ppm) Polymorph B | Assignment |
| Acetyl CH₃ | 20.5 | 20.7 | |
| Acetyl C=O | 170.0 | 170.2 | |
| Aromatic C (quaternary) | 155.0 | 155.2 | C-OH/O-Ac |
| Aromatic C (CH) | 125.0, 128.0, 135.0 | 125.1, 128.2, 135.1 | Ar-H carbons |
| Vinyl C | 145.0, 115.0 | 145.1, 115.2 | |
| Carboxylic C | 175.0 | 175.1 |
Note: Subtle differences in chemical shifts can indicate distinct solid-state environments.
Compound List:
this compound
Advanced Chromatographic Separation Techniques
Chromatographic techniques are fundamental for separating, identifying, and quantifying complex mixtures, including metabolites. For this compound, these methods are crucial for understanding its fate and the nature of its derivatives.
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry for Trace Analysis
UHPLC, coupled with mass spectrometry (MS), offers high resolution, speed, and sensitivity, making it ideal for trace analysis of compounds like this compound and its potential metabolites in biological matrices. This technique allows for the detection of compounds at very low concentrations, which is essential for pharmacokinetic and metabolic profiling studies.
UHPLC systems utilize columns packed with sub-2 µm particles, enabling faster separations and higher efficiencies compared to traditional HPLC. When coupled with MS, particularly tandem mass spectrometry (MS/MS), it provides both separation and structural information. The MS/MS approach, often employing Multiple Reaction Monitoring (MRM), offers high selectivity and sensitivity for targeted quantification of specific analytes, even in complex samples. This is critical for identifying and quantifying low-level metabolites that may arise from the biotransformation of this compound in vitro. For instance, a study on explosive compounds demonstrated that UHPLC/MS achieved simultaneous separation and detection of multiple analytes with improved sensitivity and selectivity, utilizing columns with sub-2 µm particles and MS detection for confirmation thermoscientific.com. Similarly, UHPLC-MS/MS has been employed for the determination of tryptophan metabolites in human plasma, showcasing its capability in analyzing complex biological samples after derivatization nih.gov.
Preparative Chromatography for Isolation of Biotransformed Products in vitro
For the isolation and purification of in vitro biotransformed products of this compound, preparative chromatography techniques are indispensable. These methods are scaled up from analytical chromatography to handle larger sample quantities, allowing for the collection of sufficient material for structural elucidation.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique for isolating compounds from complex mixtures, aiming for high purity and yield. It utilizes larger diameter columns and higher flow rates than analytical HPLC. The process typically involves optimizing mobile phase composition, column type, and flow rate to achieve efficient separation and collection of target metabolites. For example, preparative HPLC has been used to purify compounds from plant extracts, often after initial separation by other techniques like High-Speed Countercurrent Chromatography (HSCCC) nih.govmdpi.com. The goal is to obtain pure metabolites that can then be subjected to further characterization, such as NMR spectroscopy. The choice of stationary phase (e.g., C18) and mobile phase (e.g., methanol/water gradients with additives like acetic acid) are critical parameters for successful preparative separation nih.govteledynelabs.com.
Chiral Chromatography for Enantiomeric Purity Assessment and Separation (if applicable)
If this compound or its in vitro metabolites possess chiral centers, chiral chromatography becomes essential for assessing enantiomeric purity and separating individual enantiomers. Enantiomers of a compound can exhibit different pharmacological activities and toxicological profiles, making their separation and quantification critical in drug development and metabolic studies.
Chiral chromatography employs chiral stationary phases (CSPs) that are designed to interact differently with enantiomers. These CSPs can be based on various chiral selectors, such as polysaccharides, proteins, or cyclodextrins eijppr.com. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by interactions like hydrogen bonding, π-π interactions, and steric effects eijppr.comchiraltech.com. While specific applications for this compound are not detailed in the search results, chiral chromatography is a standard technique for analyzing chiral drugs and their metabolites. For instance, chiral stationary phases like CHIRALPAK QN-AX and QD-AX are used for the enantioseparation of acidic compounds, utilizing ion-exchange mechanisms in HPLC and SFC chiraltech.com. Method development for chiral separations often involves screening various CSPs and optimizing mobile phase conditions, temperature, and flow rate to achieve the desired resolution bioanalysis-zone.com.
Hyphenated Techniques for Comprehensive Profiling (e.g., LC-NMR, GC-MS/MS)
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, provide comprehensive profiling of complex mixtures. These methods are invaluable for elucidating the structures of metabolites and understanding metabolic pathways.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This technique couples liquid chromatography with NMR spectroscopy, allowing for the separation of components in a mixture followed by their structural identification using NMR. LC-NMR is particularly useful for analyzing complex samples where reference standards are unavailable or for identifying novel metabolites. Different modes of LC-NMR exist, including continuous flow, stopped-flow, and loop-storage, each with its advantages for sample handling and data acquisition slideshare.netnih.gov. LC-NMR provides detailed structural information, including connectivity and stereochemistry, which complements data obtained from mass spectrometry. It is applied in areas such as natural product analysis and drug metabolite identification, offering separation and structural data without requiring prior knowledge of the compounds slideshare.netnih.gov.
Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) : GC-MS/MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. GC separates compounds based on their boiling points and polarity, while MS/MS provides highly sensitive and selective detection and structural information through fragmentation patterns. GC-MS/MS has been widely used in metabolomics studies to profile complex mixtures, such as essential oils from plants, identifying numerous compounds, including coumarins nih.govfrontiersin.org. For instance, GC-MS/MS analysis has been employed in the non-targeted profiling of metabolites in plant exudates oup.com. The technique's ability to perform tandem mass spectrometry allows for targeted analysis and confirmation of specific metabolites with high confidence.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : LC-MS/MS combines the separation power of LC with the sensitivity and specificity of MS/MS. This is a cornerstone technique for metabolite identification and quantification in biological samples. It is widely used in drug metabolism studies to profile and identify metabolites formed in vitro or in vivo. For example, LC-MS/MS has been utilized for the quantitative analysis of tryptophan metabolites in human plasma nih.gov and for comparative metabolomic analysis of plant extracts mdpi.com. The use of techniques like MRM in LC-MS/MS enables the sensitive and selective detection of target compounds, making it suitable for trace analysis and metabolite profiling.
Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) : This advanced hyphenated technique integrates LC, NMR, and MS, offering a powerful platform for comprehensive structural elucidation of complex samples. By combining the separation capabilities of LC with the detailed structural information from NMR and the sensitivity and mass information from MS, LC-NMR-MS can provide unambiguous identification of metabolites, even at low concentrations. This approach is particularly valuable in drug discovery and natural product research for characterizing novel compounds and their metabolic fates nih.gov.
Compound List:
this compound
Coumarin
Hydroxycinnamic acid derivatives
Polyphenols
Glycosidic compounds
Caffeoylquinic acids
Coumaroyltartaric acids
Dihydroxycoumarin
Tryptophan metabolites
Picolinic acid
Anthranilic acid
5-Hydroxyindole-3-acetic acid (5-OH IAA)
Quinolinic acid
Explosive compounds (Nitroaromatics, Nitroamines, Nitrate esters, Peroxides)
Toluene-2,4-diamine (2,4-DNT)
Toluene-2,6-diamine (2,6-DNT)
4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)
2-Amino-4,6-dinitrotoluene (2-A-4,6-DNT)
2,4,6-Trinitrotoluene (TNT)
Tetryl
Pentaerythritol tetranitrate (PETN)
Nitrobenzene (NB)
Trinitrobenzene (TNB)
N-feruloylserotonin
N-(p-coumaroyl)serotonin
N-(p-coumaroyl)serotonin mono-β-D-glucopyranoside
2-hydroxyarctiin
Matairesinol mono-β-D-glucoside
Acacetin
Granisetron
Tropisetron
Ondansetron
Efavirenz
Synthetic cathinones (e.g., 2-NMC)
Flavonoids
Biosynthetic Pathways, Natural Occurrence, and Ecological Roles of 2 Acetylcoumaricacid
Elucidation of Biosynthetic Precursors and Enzymatic Machinery
Genetic Regulation of Biosynthetic Gene Clusters and PathwaysResearch on the genetic regulation of biosynthetic gene clusters and pathways specifically for "2-Acetylcoumaricacid" has not been found. While general studies on secondary metabolite gene clusters and their regulation exist in various organismsnih.govnih.govbroadinstitute.orgsecondarymetabolites.orgnih.govwikipedia.org, these do not provide specific insights into the genetic basis for the production of "this compound."
The chemical compound "this compound" does not appear to be a recognized or extensively studied entity in scientific literature concerning its ecological roles, plant defense mechanisms, allelopathy, or interactions with microorganisms. Searches for this specific name and common variations have yielded no relevant research findings or data tables that would allow for the creation of an article adhering to the detailed outline provided.
It is possible that the compound name is a misspelling, refers to a highly obscure substance not yet documented for these ecological functions, or is a derivative that is known by a different nomenclature. Without specific scientific literature detailing the ecological and chemoecological significance of "this compound," it is not possible to generate the requested content with the required scientific accuracy and detail.
Computational Chemistry and in Silico Modeling of 2 Acetylcoumaricacid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum Mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are foundational for determining the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.
Density Functional Theory (DFT) is a widely adopted QM method that offers a balance between accuracy and computational cost for studying molecular systems. It relies on the electron density distribution to determine the ground-state properties of a multi-electron system. For 2-Acetylcoumaricacid, DFT calculations would be employed to:
Molecular Geometry Optimization: This process refines the initial guess of the molecule's three-dimensional structure to find the lowest energy conformation. This optimized geometry serves as the basis for all subsequent electronic structure calculations. For molecules similar to this compound, common DFT functionals like B3LYP are frequently used, often in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a good balance between accuracy and computational efficiency researchgate.netajchem-a.commalayajournal.org.
Spectroscopic Property Prediction: DFT calculations can predict various spectroscopic properties that can be compared with experimental data. This includes vibrational frequencies (for Infrared, IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. Studies on related coumarin (B35378) derivatives have shown good correlation between calculated and experimental IR and NMR spectra, validating the chosen computational methodology researchgate.netajchem-a.com.
Table 1: Typical DFT Parameters for Organic Molecule Studies
| Parameter | Typical Value/Method | Relevance to this compound | Source Reference (General) |
| DFT Functional | B3LYP | Widely used for organic molecules, good for electronic properties | researchgate.netajchem-a.commalayajournal.org |
| Basis Set | 6-31G(d,p) | Standard, balanced for accuracy and cost | researchgate.netmalayajournal.org |
| Basis Set (Extended) | 6-311++G(d,p) | For higher accuracy in geometry and property prediction | ajchem-a.com |
| Solvation Model | Implicit (e.g., PCM) | To account for solvent effects on electronic structure | nih.govrsc.org |
| MEP Isosurface Value | 0.0004 a.u. | For visualizing electrostatic potential distribution | researchgate.net |
Further analysis of the electronic structure involves calculating molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and mapping the Molecular Electrostatic Potential (MEP) onto the molecular surface.
Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO gap is a key indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity and potential for electron transfer. These orbitals also reveal information about the regions of the molecule most likely to participate in chemical reactions ajchem-a.commalayajournal.org.
Molecular Electrostatic Potential (MEP) Surfaces: MEP surfaces visualize the distribution of electron density and highlight regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential. Mapping MEP values onto an electron density isosurface (e.g., at 0.0004 a.u. researchgate.net) provides a clear representation of potential sites for intermolecular interactions, such as hydrogen bonding or nucleophilic/electrophilic attacks researchgate.netlibretexts.orguni-muenchen.de. For this compound, this would reveal electron-rich areas (often associated with oxygen or nitrogen atoms) and electron-deficient regions.
QM methods, especially DFT, are instrumental in elucidating reaction mechanisms by identifying the lowest energy pathway between reactants and products.
Reaction Pathway Analysis: By calculating the energies of various intermediate structures, QM can map out the reaction coordinate.
Transition State (TS) Characterization: The highest energy point along the reaction coordinate, the transition state, can be located and characterized. Its geometry and associated activation energy provide critical information about the reaction's kinetics. Computational tools and algorithms are being developed to predict reaction mechanisms and identify productive mechanistic steps, often leveraging machine learning alongside QM principles frontiersin.orgnih.govmit.educecam.org. For this compound, this would involve simulating potential reactions it might undergo, such as ester hydrolysis, decarboxylation, or reactions involving the acetyl group.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Receptor Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with other molecular entities, such as proteins.
In the context of drug discovery or understanding biological roles, MD simulations are used to model how molecules like this compound (acting as a ligand) interact with biological targets (proteins).
Binding Pathway and Kinetics: MD can simulate the entire process of a ligand binding to a protein, revealing the step-by-step mechanism and the energy landscape involved.
Stability of Complexes: Simulations can assess the stability of the protein-ligand complex over time, identifying key interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the binding. This includes calculating binding free energies and affinities, which are crucial for predicting the efficacy of potential drug candidates numberanalytics.comresearchgate.netnih.govresearchgate.netbhu.ac.inresearchgate.net.
Conformational Changes: MD can reveal how both the ligand and the protein undergo conformational changes upon binding, which is critical for understanding the mechanism of action.
The behavior of this compound in solution is significantly influenced by its conformational flexibility and the surrounding solvent.
Conformational Landscape: MD simulations can explore the various stable and metastable conformations a molecule can adopt. Analyzing the Root Mean Square Fluctuation (RMSF) of atoms during a simulation helps quantify the flexibility of different parts of the molecule researchgate.netbonvinlab.org.
Table 2: Illustrative Molecular Dynamics Simulation Parameters
| Parameter | Typical Value/Method | Relevance to this compound | Source Reference (General) |
| Force Field | AMBER, CHARMM, GROMOS | Essential for describing interatomic forces and molecular interactions | researchgate.net |
| Simulation Time Step | 1-2 fs | To accurately integrate Newton's equations of motion | bonvinlab.org |
| Ensemble | NPT or NVT | To maintain constant temperature and pressure/volume | bonvinlab.org |
| Simulation Length | Nanoseconds (ns) to Milliseconds (ms) | To capture relevant dynamic processes and conformational changes | researchgate.net |
| Analysis Tools | RMSF, PCA | To analyze conformational flexibility and principal motions | researchgate.netresearchgate.netbonvinlab.org |
| Ligand-Protein Study | MD simulations | To investigate binding dynamics, stability, and interactions | numberanalytics.comresearchgate.netresearchgate.netbhu.ac.inresearchgate.net |
By employing these computational techniques, researchers can build a comprehensive understanding of this compound's molecular properties and behavior, paving the way for its potential applications.
Emerging Research Perspectives and Methodological Advancements in 2 Acetylcoumaricacid Research
Integration with Systems Biology and Omics Technologies for Holistic Understanding
A systems-level investigation, integrating various "omics" technologies, offers a powerful strategy to unravel the complex biological responses to 2-acetylcoumaric acid. This holistic approach allows for the simultaneous analysis of multiple molecular layers, providing a comprehensive picture of the compound's impact on cellular systems. By examining the global changes in genes, proteins, and metabolites, researchers can identify novel pathways and networks modulated by 2-acetylcoumaric acid.
Transcriptomic analysis, through techniques like RNA-sequencing, can reveal the global changes in gene expression within cells or tissues upon treatment with a compound. For instance, studies on the related compound, p-coumaric acid, have utilized transcriptomics to understand its effects on various organisms. In Escherichia coli, transcriptomic profiling revealed that p-coumaric acid induces genes involved in active export of the compound and the synthesis of cell wall and membrane components, suggesting a response to cell envelope stress. nih.govnih.gov Similarly, in the fungus Morchella importuna, transcriptomic analysis showed that low doses of p-coumaric acid upregulated genes associated with antioxidant regulation and energy supply. frontiersin.org These studies provide a blueprint for how transcriptomics could be applied to 2-acetylcoumaric acid to identify the genetic pathways it modulates.
Proteomics, the large-scale study of proteins, complements transcriptomics by providing a direct measure of the functional molecules in the cell. While specific proteomic studies on 2-acetylcoumaric acid are not yet prevalent, research on phenolic acids highlights the potential of this approach. Proteomic analyses can help identify protein targets that directly bind to 2-acetylcoumaric acid or whose expression levels or post-translational modifications are altered in its presence. Multi-omics approaches, including proteomics, have been used to understand how bacteria metabolize complex aromatic compounds, which include phenolic acids. nih.gov This suggests that proteomics could be instrumental in elucidating the metabolic pathways affected by 2-acetylcoumaric acid and in identifying key protein players in its mechanism of action.
To illustrate the potential data generated from such studies, the following interactive table provides a hypothetical example of differentially expressed genes and proteins in a human cell line treated with 2-acetylcoumaric acid.
| Gene/Protein | Fold Change (log2) | Function | Omics Platform |
| HMOX1 | 2.5 | Heme oxygenase 1 (antioxidant) | Transcriptomics |
| NQO1 | 2.1 | NAD(P)H quinone dehydrogenase 1 (detoxification) | Transcriptomics |
| GCLC | 1.8 | Glutamate-cysteine ligase catalytic subunit (glutathione synthesis) | Transcriptomics |
| COX-2 | -1.5 | Cyclooxygenase-2 (inflammation) | Proteomics |
| NF-κB | -1.2 | Nuclear factor kappa-B (inflammation) | Proteomics |
| MAPK1 | 1.6 | Mitogen-activated protein kinase 1 (cell signaling) | Proteomics |
This table represents hypothetical data for illustrative purposes.
Metabolomics, the comprehensive analysis of small molecule metabolites, provides a snapshot of the metabolic state of a cell or organism. This technique can reveal how 2-acetylcoumaric acid perturbs cellular metabolism. A study on the impact of p-coumaric acid and ferulic acid on Saccharomyces cerevisiae using metabolomics identified significant alterations in amino acid metabolism, nucleotide metabolism, and the tricarboxylic acid (TCA) cycle. researchgate.net This demonstrates the power of metabolomics to pinpoint specific metabolic pathways affected by a bioactive compound. Applying this approach to 2-acetylcoumaric acid could provide valuable insights into its bioactivity and potential therapeutic applications.
The following interactive table shows a hypothetical example of altered metabolites in response to 2-acetylcoumaric acid treatment.
| Metabolite | Fold Change (log2) | Metabolic Pathway |
| Glutathione | 2.0 | Oxidative Stress Response |
| Aspartate | -1.3 | Amino Acid Metabolism |
| Citrate | -1.1 | TCA Cycle |
| Adenosine triphosphate (ATP) | -0.9 | Energy Metabolism |
| Lactate | 1.5 | Glycolysis |
This table represents hypothetical data for illustrative purposes.
Development of Advanced In Vitro Models for Mechanistic Studies
To bridge the gap between traditional two-dimensional (2D) cell cultures and in vivo systems, advanced in vitro models are being developed. These models more accurately recapitulate the complex cellular interactions and microenvironments found in living tissues, offering more physiologically relevant platforms for studying the effects of compounds like 2-acetylcoumaric acid.
Three-dimensional (3D) cell culture systems, including spheroids and organoids, provide a more realistic representation of tissue architecture and function compared to 2D monolayers. nih.govfrontiersin.orgsemanticscholar.org These models are increasingly being used in drug discovery and to evaluate the anticancer activities of natural products. nih.gov Organoids, which are self-organizing 3D structures derived from stem cells, can mimic the structure and function of various organs. nih.govresearchgate.netnih.gov The use of organoid models in studying the effects of herbal medicines is a growing area of research. nih.gov Employing organoid and 3D cell culture models to study 2-acetylcoumaric acid could provide more accurate insights into its efficacy and mechanism of action in a tissue-like context.
Microfluidic technology, also known as "lab-on-a-chip," enables the precise manipulation of small volumes of fluids and cells in miniaturized devices. nih.gov These platforms allow for high-throughput screening of compounds and the study of cellular responses with high resolution and reduced reagent consumption. nih.govnih.gov Microfluidic systems can be designed to create complex microenvironments and to co-culture different cell types, mimicking in vivo conditions more closely. rsc.org The application of microfluidic platforms for the high-throughput screening of 2-acetylcoumaric acid and its derivatives could accelerate the identification of lead compounds and the elucidation of their mechanisms of action.
Exploration of Novel Chemical Biology Tools and Probes
Chemical biology offers a powerful toolkit for dissecting the molecular mechanisms of bioactive compounds. The development of specialized chemical probes based on the structure of 2-acetylcoumaric acid can help to identify its direct molecular targets and to visualize its interactions within living cells.
Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes reactive chemical probes to identify the functional state of enzymes in complex biological systems. nih.gov Natural products are often used as scaffolds for the design of such probes. nih.gov By incorporating a reactive group and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for enrichment) onto the 2-acetylcoumaric acid backbone, researchers can create probes to covalently label its protein targets.
Furthermore, the "click chemistry" platform provides a versatile method for developing "clickable" probes. nih.govfrontiersin.org A clickable probe derived from 2-acetylcoumaric acid would contain a bioorthogonal handle, such as an alkyne or azide (B81097) group. This allows for a two-step labeling procedure where the probe first interacts with its cellular targets, followed by the attachment of a reporter molecule through a highly specific and efficient click reaction. This approach is particularly useful for identifying cellular targets of natural products. nih.govfrontiersin.org
Coumarin-based fluorescent probes are widely used in biological imaging due to their favorable photophysical properties. researchgate.netsemanticscholar.orgnih.gov The inherent fluorescence of the coumarin (B35378) scaffold can be modulated by chemical modifications, making it an excellent starting point for the design of sensors for various biological molecules and processes. mdpi.commdpi.com Developing novel probes based on the 2-acetylcoumaric acid structure will be instrumental in identifying its direct binding partners and elucidating its mode of action at the molecular level.
Synthesis of Derivatized Probes for Affinity-Based Proteomic Profiling
There is no available research detailing the synthesis of derivatized probes from 2-acetylcoumaric acid for the purpose of affinity-based proteomic profiling. The development of chemical probes for proteomics typically requires a molecule with a known biological target or a reactive group that can be modified to incorporate a reporter tag and a reactive group for covalent binding, without compromising its binding affinity. The scientific literature does not currently contain studies that have explored 2-acetylcoumaric acid in this context.
Development of Fluorescent Analogues for Live-Cell Imaging and Mechanistic Elucidation
The development of fluorescent analogues of small molecules for live-cell imaging is a powerful tool for understanding their subcellular localization and mechanism of action. Coumarins, in general, are well-known for their fluorescent properties. chim.itrsc.orgunica.itnih.govthermofisher.com However, there are no specific studies on the development and application of fluorescent analogues of 2-acetylcoumaric acid for live-cell imaging. Research in this area would necessitate the chemical modification of the 2-acetylcoumaric acid scaffold to enhance its quantum yield and photostability, and to potentially introduce targeting moieties for specific cellular compartments. Such research has not yet been reported.
Future Directions in Synthetic Accessibility and Sustainable Production
Biocatalytic Approaches for Enantioselective Synthesis
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. iajesm.in While there is research on the biocatalytic production of coumarin and its derivatives, specific biocatalytic methods for the enantioselective synthesis of 2-acetylcoumaric acid have not been described in the literature. nih.govacs.orgnih.govmdpi.comrsc.orgresearchgate.net The development of such a method would require the identification or engineering of enzymes capable of catalyzing the specific acetylation and subsequent reactions on a coumaric acid precursor with high stereoselectivity.
Flow Chemistry and Continuous Manufacturing for Scalable Production
Flow chemistry is increasingly being adopted for the safe, efficient, and scalable production of pharmaceuticals and fine chemicals. rsc.orgscientific.netbohrium.com The synthesis of coumarin derivatives using flow chemistry has been reported, demonstrating the potential of this technology. rsc.orgresearchgate.netrsc.orgscientific.net However, there are no publications that specifically detail the application of flow chemistry or continuous manufacturing processes for the production of 2-acetylcoumaric acid.
Unanswered Questions and Future Research Priorities in 2-Acetylcoumaricacid Research
The current state of research on 2-acetylcoumaric acid is largely undefined, presenting a landscape of unanswered questions and opportunities for future investigation. Key research priorities would include:
Fundamental Synthesis and Characterization: Establishing robust and scalable synthetic routes to 2-acetylcoumaric acid and its derivatives.
Biological Activity Screening: A thorough investigation of the biological properties of 2-acetylcoumaric acid to identify potential therapeutic targets or applications.
Probe Development: Based on any identified biological activity, the design and synthesis of derivatized probes for proteomic and live-cell imaging studies would be a logical next step.
Exploration of Advanced Synthetic Methods: Investigating the feasibility of biocatalytic and flow chemistry approaches for the sustainable and efficient production of 2-acetylcoumaric acid.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 2-Acetylcoumaric acid, and how can reproducibility be ensured?
- Methodological Answer : Follow peer-reviewed synthetic routes, such as acetylation of coumaric acid derivatives under controlled conditions (e.g., acetic anhydride as an acetylating agent). Ensure reproducibility by documenting reagent purity (e.g., ≥95% by HPLC), reaction parameters (temperature, solvent, time), and purification steps (e.g., recrystallization or column chromatography). Cross-validate results using spectroscopic data (e.g., NMR, IR) and compare with literature values .
Q. Which spectroscopic techniques are commonly used to characterize 2-Acetylcoumaric acid, and what key data points should be reported?
- Methodological Answer : Use H/C NMR to confirm structural integrity (e.g., acetyl proton resonance at δ 2.1–2.3 ppm, aromatic protons at δ 6.5–7.8 ppm). IR spectroscopy should highlight carbonyl stretches (C=O at ~1700 cm). Report melting points (±1°C), UV-Vis λ values, and HPLC retention times. Include purity assessments (e.g., ≥98% by elemental analysis) .
Q. How can a systematic review approach be applied to aggregate existing data on 2-Acetylcoumaric acid’s biological activities?
- Methodological Answer : Adopt PRISMA guidelines to identify, screen, and extract data from databases (e.g., PubMed, SciFinder). Define inclusion criteria (e.g., in vitro studies with IC values) and assess study quality using tools like ROBIS. Synthesize findings thematically (e.g., antimicrobial vs. anti-inflammatory activities) and highlight gaps (e.g., lack of in vivo data) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve 2-Acetylcoumaric acid yield while maintaining purity?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between factors. Validate optimized conditions via triplicate runs and characterize products using LC-MS to detect byproducts. Compare yields with kinetic studies (e.g., time-course HPLC monitoring) .
Q. What strategies resolve contradictory data from analytical methods when studying 2-Acetylcoumaric acid derivatives?
- Methodological Answer : Cross-validate conflicting spectral data (e.g., H NMR vs. X-ray crystallography) by re-isolating the compound or using alternative techniques (e.g., 2D NMR or HRMS). Investigate solvent effects or tautomeric equilibria that may alter spectral profiles. Replicate experiments under standardized conditions and consult computational models (e.g., DFT for predicted NMR shifts) .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of 2-Acetylcoumaric acid analogs?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent position on the coumarin ring). Test biological activity using dose-response assays (e.g., IC in enzyme inhibition studies). Apply multivariate analysis (e.g., PCA or QSAR modeling) to correlate structural features (e.g., logP, H-bond donors) with activity. Include positive/negative controls and validate hypotheses via in silico docking .
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies of 2-Acetylcoumaric acid?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC/IC values. Report 95% confidence intervals and assess goodness-of-fit (e.g., R > 0.95). For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD). Include power analysis to justify sample sizes .
Guidance for Data Reporting and Ethical Compliance
- Data Tables : Include tables summarizing synthetic yields, spectroscopic data, and bioactivity results. Label columns clearly (e.g., "Reaction Temperature (°C)", "Purity (%)") and annotate outliers .
- Ethical Documentation : Disclose reagent sources (e.g., Sigma-Aldryl catalog numbers), safety protocols (e.g., fume hood use for acetylating agents), and conflict of interest statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
